molecular formula C20H22N4O4S2 B2731245 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-94-2

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2731245
CAS RN: 533871-94-2
M. Wt: 446.54
InChI Key: LNKALQCKSSNYHG-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity A study focused on the design, synthesis, and evaluation of anticancer activities of N-substituted benzamides, including those with structural similarities to the specified chemical, against various cancer cell lines. The synthesized compounds demonstrated moderate to excellent anticancer activity, with some derivatives exhibiting higher potency than the reference drug etoposide (Ravinaik et al., 2021). This highlights the potential of such compounds in cancer therapy.

Carbonic Anhydrase Inhibition Another research avenue explored the synthesis of acridine-acetazolamide conjugates, including structural analogs to the compound , investigating their inhibitory effects on human carbonic anhydrase isoforms. These compounds were found to inhibit several isoforms in low micromolar to nanomolar ranges, suggesting their utility in designing inhibitors for therapeutic applications (Ulus et al., 2016).

Biological Activity and Molecular Structure Analysis Research into the crystal structure and biological activities of 1,3,4-oxadiazole derivatives, including thiophenyl versions, has been conducted. The studies include characterization by spectral methods and X-ray diffraction, along with evaluation of antioxidant and antibacterial activities. Such compounds have shown promising antibacterial and antioxidant properties (Karanth et al., 2019).

Corrosion Inhibition A distinct application involves the assessment of 1,3,4-oxadiazole derivatives for their corrosion inhibition potential on mild steel in sulfuric acid environments. These compounds demonstrated significant inhibition effectiveness, underscoring their potential in corrosion protection strategies (Ammal et al., 2018).

Nematocidal Activity The nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide group was investigated. Certain compounds exhibited substantial activity against Bursaphelenchus xylophilus, suggesting a new avenue for nematicide development (Liu et al., 2022).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-24(15-6-3-2-4-7-15)30(26,27)16-11-9-14(10-12-16)18(25)21-20-23-22-19(28-20)17-8-5-13-29-17/h5,8-13,15H,2-4,6-7H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKALQCKSSNYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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